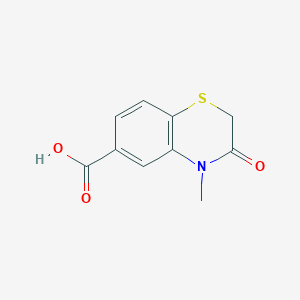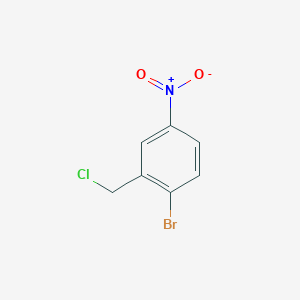![molecular formula C16H14BrN5O B2637895 3-Bromo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine CAS No. 2380180-77-6](/img/structure/B2637895.png)
3-Bromo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a bromine atom and an ether linkage to a pyrrolidine ring fused with a pyrido[2,3-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and formamide under acidic conditions.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via cyclization reactions involving suitable amine and aldehyde precursors.
Coupling reactions: The pyrido[2,3-d]pyrimidine and pyrrolidine intermediates are then coupled using etherification reactions, often facilitated by base catalysts.
Bromination: The final step involves the bromination of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Bromo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction reactions: Utilize reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation products: N-oxides or other oxidized derivatives.
Reduction products: Dehalogenated compounds or reduced pyridine derivatives.
科学研究应用
3-Bromo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Medicinal chemistry: It is explored as a potential inhibitor of various enzymes and receptors, particularly in cancer research.
Biological studies: Used in studying cell signaling pathways and molecular interactions due to its ability to modulate biological targets.
Drug discovery: Serves as a lead compound for the development of new therapeutic agents.
Chemical biology: Utilized in probing biological systems and understanding the mechanism of action of related compounds.
作用机制
The mechanism of action of 3-Bromo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets such as kinases or receptors. It binds to the active site of these targets, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or other therapeutic effects depending on the biological context.
相似化合物的比较
Similar Compounds
4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
3-Iodo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine: Contains an iodine atom, which may influence its reactivity and biological effects.
Uniqueness
The presence of the bromine atom in 3-Bromo-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. This makes it a valuable compound for medicinal chemistry and drug discovery efforts.
属性
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-8-18-6-3-14(13)23-11-4-7-22(9-11)16-12-2-1-5-19-15(12)20-10-21-16/h1-3,5-6,8,10-11H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVQONZKPRHYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=NC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
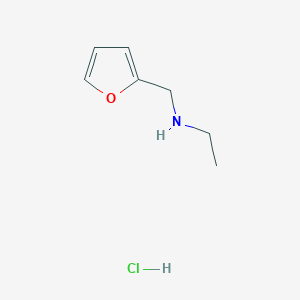
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)
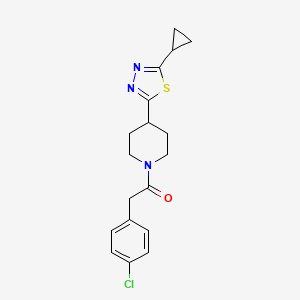
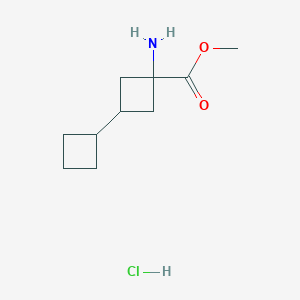
![3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2637820.png)
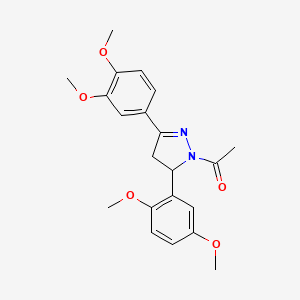
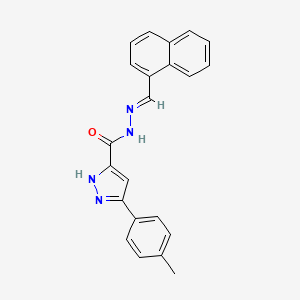
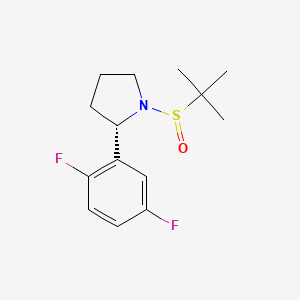
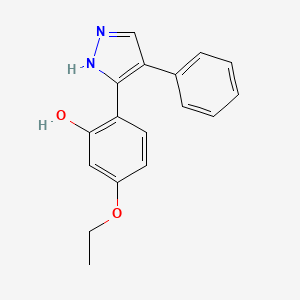
![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)

![6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)
